molecular formula C12H16O3 B2969381 4-Propoxy-benzeneacetic acid methyl ester CAS No. 29056-04-0

4-Propoxy-benzeneacetic acid methyl ester

Cat. No.: B2969381
CAS No.: 29056-04-0
M. Wt: 208.257
InChI Key: WZYOFVICEBAUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propoxy-benzeneacetic acid methyl ester is an aromatic ester featuring a benzene ring substituted with a propoxy group (-OCH₂CH₂CH₃) at the para position and an acetic acid methyl ester (-CH₂COOCH₃) moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity and stability under ambient conditions.

Properties

IUPAC Name

methyl 2-(4-propoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-8-15-11-6-4-10(5-7-11)9-12(13)14-2/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYOFVICEBAUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-Propoxy-benzeneacetic acid methyl ester is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 4-Propoxy-benzeneacetic acid methyl ester exerts its effects depends on its specific application. For instance, in drug development, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Differences Applications/Notes
4-Propoxy-benzeneacetic acid methyl ester C₁₂H₁₆O₃ (inferred) ~208.25 (inferred) Propoxy (-OCH₂CH₂CH₃), methyl ester (-COOCH₃) Balanced lipophilicity; aromatic backbone Potential use in drug delivery or polymer synthesis (inferred from analogs)
4-(2-Oxiranylmethoxy)benzeneacetic acid methyl ester C₁₂H₁₄O₄ 222.24 Oxiranylmethoxy (epoxide), methyl ester Epoxide group introduces reactivity (e.g., crosslinking in polymers) Polymer chemistry; epoxy resin precursors
4-Hydroxybenzoic acid propyl ester C₁₀H₁₂O₃ 180.20 Hydroxy (-OH), propyl ester (-COOCH₂CH₂CH₃) Polar due to -OH; prone to oxidation Preservative or intermediate in organic synthesis
Benzoic acid, 4-(1-methylethyl)-, 4-(pentyloxy)phenyl ester C₂₁H₂₆O₃ 326.43 Pentyloxy (-OCH₂CH₂CH₂CH₂CH₃), isopropyl group Higher lipophilicity; bulky substituents Specialty chemicals or surfactants (inferred)
Palmitic acid methyl ester (aliphatic analog) C₁₇H₃₄O₂ 270.45 Long aliphatic chain (-CH₂)₁₅, methyl ester High lipophilicity; solid at room temperature Biofuel additives, lipid research

Structural and Functional Analysis

  • Lipophilicity : The propoxy group in this compound provides moderate lipophilicity, intermediate between short-chain (e.g., methyl) and long-chain (e.g., pentyl) alkoxy substituents. This balance may enhance membrane permeability in drug design compared to polar analogs like 4-hydroxybenzoic acid propyl ester .
  • Reactivity : Unlike epoxide-containing analogs (e.g., 4-(2-oxiranylmethoxy)benzeneacetic acid methyl ester), the target compound lacks inherent ring-strain reactivity, making it more stable in storage but less useful for polymerization .
  • Thermal Stability : Aromatic esters generally exhibit higher thermal stability than aliphatic esters (e.g., palmitic acid methyl ester), which degrade at lower temperatures due to weaker van der Waals interactions .

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing methyl esters. For example:

  • Fatty Acid Methyl Esters (FAMEs) : Palmitic and stearic acid methyl esters show distinct retention times and fragmentation patterns in GC-MS, aiding in identification .
  • Aromatic Esters : this compound would likely exhibit a unique mass spectrum with fragments corresponding to the propoxy group (m/z 57) and benzeneacetic acid backbone (m/z 135) .

Biological Activity

4-Propoxy-benzeneacetic acid methyl ester, also known by its CAS number 29056-04-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a propoxy group attached to a benzene ring, with an acetic acid moiety esterified with a methyl group. This structure contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies have shown that esters can enhance membrane permeability, which may contribute to their effectiveness against microbial strains . The specific antimicrobial efficacy of this compound has not been extensively documented, but its structural analogs suggest potential in this area.

Anticancer Activity

The compound's potential as an anticancer agent is supported by findings in related compounds. The mechanism of action may involve the inhibition of specific cancer cell pathways or the modulation of apoptosis-related proteins . Further studies are required to elucidate the precise pathways affected by this compound.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation : The compound may interact with cell surface receptors, influencing signaling pathways associated with growth and survival.
  • Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane dynamics and affecting cellular functions .

Table 1: Biological Activity Comparison of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundUnknownPotentialEnzyme inhibition, receptor modulation
9-Octadecenoic acid methyl esterModerateModerateMembrane interaction
9,12-Octadecadienoic acid methyl esterHighHighEnzyme inhibition

Case Studies

  • Antimicrobial Efficacy : A study examining the antimicrobial properties of structurally similar esters found that modifications in the alkyl chain length significantly influenced activity against Gram-positive bacteria. This suggests that further investigation into the structure-activity relationship (SAR) of this compound could yield valuable insights .
  • Anticancer Potential : In vitro studies on related compounds indicate that they can induce apoptosis in cancer cells through the activation of caspase pathways. This highlights the need for targeted studies on this compound to confirm similar effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.